molecular formula C12H14ClN3O2 B4887521 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione

3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione

Cat. No. B4887521
M. Wt: 267.71 g/mol
InChI Key: MQKAYMHAEFNTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA is a member of the pyrrolidine class of compounds, which have been found to have a variety of biological activities, including anticonvulsant, antidepressant, and analgesic effects. In

Scientific Research Applications

3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to have a range of effects on the central nervous system, including modulating the release of neurotransmitters and altering neuronal excitability. In pharmacology research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been shown to have potential as a therapeutic agent for a range of conditions, including epilepsy, depression, and chronic pain. In toxicology research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been used to investigate the effects of various environmental toxins on the nervous system.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve modulation of neurotransmitter release and neuronal excitability. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has also been shown to have effects on the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters, modulating neuronal excitability, and affecting the activity of various enzymes and receptors. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to modulate a range of biological processes. However, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione for a range of conditions, including epilepsy, depression, and chronic pain. Additionally, there is potential for research on the use of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione as a tool for studying the effects of environmental toxins on the nervous system.

Synthesis Methods

3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with dimethyl malonate, followed by cyclization and subsequent reduction. The resulting compound is then treated with acetic anhydride to yield 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. The synthesis of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

properties

IUPAC Name

3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKAYMHAEFNTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione

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